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Abstract

Entrectinib (Rozlytrek®) is a potent, orally bioavailable, central nervous system (CNS)-active
inhibitor of the tropomyosin receptor kinase (TRK) family (TRKA, TRKB, TRKC), ROS1, and
anaplastic lymphoma kinase (ALK) tyrosine kinases. Developed to address the therapeutic
need in cancers driven by specific oncogenic fusions, its journey from discovery to regulatory
approval exemplifies the paradigm of targeted, tumor-agnostic drug development. This guide
provides a comprehensive technical overview of Entrectinib, detailing its discovery, mechanism
of action, preclinical profile, and pivotal clinical development. It includes summaries of key
guantitative data, detailed experimental protocols, and visualizations of critical pathways and
workflows for researchers and drug development professionals.

Discovery and Development History

Entrectinib was originally discovered and synthesized by Nerviano Medical Sciences (NMS) in
Italy.[1][2] The compound, initially known as NMS-E628, was developed from the chemical
optimization of an ALK inhibitor scaffold and was identified as a potent inhibitor of TRK, ROS1,
and ALK kinases.[3][4]

The initial Phase | clinical study, ALKA-372-001, began in 2012 and was conducted in Italy,
generating key first-in-human data.[1][2] The success of this initial trial led to a collaboration
with the US-based biotechnology company Ignyta, which continued the global clinical
development under the identifier RXDX-101.[2] Ignyta advanced Entrectinib into a global,
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registration-enabling Phase Il basket trial, STARTRK-2. Subsequently, Ignyta was acquired by
Roche, which now markets the drug worldwide.[2]

Entrectinib received its first global approval in Japan in June 2019 for NTRK fusion-positive
tumors.[5] The U.S. Food and Drug Administration (FDA) granted accelerated approval in
August 2019 for two indications: adults with ROS1-positive metastatic non-small cell lung
cancer (NSCLC) and adult and pediatric patients 12 years and older with NTRK gene fusion-
positive solid tumors.[6]

Mechanism of Action

Entrectinib is a selective, ATP-competitive tyrosine kinase inhibitor.[7][8] Its primary targets are
the kinase domains of TRKA, TRKB, TRKC, ROS1, and ALK.[9] In cancers harboring
chromosomal rearrangements of the NTRK1/2/3, ROS1, or ALK genes, the resulting fusion
proteins are constitutively active, driving oncogenic signaling pathways that lead to
uncontrolled cell proliferation and survival—a phenomenon known as "oncogene addiction™.[9]
[10]

By binding to the ATP-binding site of these kinases, Entrectinib blocks their phosphorylation
and activation, thereby inhibiting downstream signaling cascades.[11] Key pathways
suppressed by Entrectinib include the MAPK/ERK, PI3K/AKT, and (for ALK) JAK/STAT
pathways, ultimately leading to the induction of apoptosis and the shrinkage of tumors.[7][12]

Signaling Pathway Diagrams

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://ascopubs.org/doi/10.1200/jco.2015.33.15_suppl.2517
https://aacrjournals.org/cancerres/article/77/13_Supplement/CT060/622245/Abstract-CT060-STARTRK-2-A-global-phase-2-open
https://ascopubs.org/doi/10.1200/jco.2015.33.15_suppl.2596
https://kanser.org/saglik/userfiles/file/RECIST_1_1_Fanbook.pdf
https://www.researchgate.net/publication/300004351_Entrectinib_a_Pan-TRK_ROS1_and_ALK_Inhibitor_with_Activity_in_Multiple_Molecularly_Defined_Cancer_Indications
https://mediantechnologies.com/wp-content/uploads/2021/07/Tumor_assessment_2021_USA4_7July.pdf
https://mediantechnologies.com/wp-content/uploads/2021/07/Tumor_assessment_2021_USA4_7July.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5737828/
https://radiologyassistant.nl/more/recist-1-1/recist-1-1-1
https://kanser.org/saglik/userfiles/file/RECIST_1_1_Fanbook.pdf
https://project.eortc.org/recist/wp-content/uploads/sites/4/2015/03/RECISTGuidelines.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12403038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

C-|;ll Mernbr-|-ne
ROS1 Fusion NTRK Fusion
(e.g., CD74-ROS1) Mg (e.g., TPM3-NTRK1)

P P P P P
oplasm
§

HC | PI3K — PLCy

!

GRB2 AKT

l

SOS

l

RAS

l

RAF

l

MEK

l

ERK

leus

Cell Proliferation,
Survival, Growth

Click to download full resolution via product page

Caption: Simplified TRK and ROS1 Signaling Inhibition by Entrectinib.
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Preclinical Development
In Vitro Potency and Selectivity

Entrectinib demonstrated potent inhibition against its target kinases in biochemical assays and
cellular models. It was found to be highly selective, with significantly lower activity against other
kinases like ABL and RET.[4]

Biochemical ICso

Target Kinase (M) Cellular ICso (nM) Cell Model
TRKA 1.7[10] 3[4] Ba/F3 TEL-TRKA
TRKB 0.1[10] 3[4] Ba/F3 TEL-TRKB
TRKC 0.1[10] 3[4] Ba/F3 TEL-TRKC
ROS1 0.2[10] 5[4] Ba/F3 TEL-ROS1
ALK 1.6[10] 12[4] Ba/F3 NPM-ALK

Table 1: In Vitro
Inhibitory Potency of

Entrectinib.

CNS Penetration

A key design feature of Entrectinib is its ability to cross the blood-brain barrier, a critical
attribute for treating CNS metastases, which are common in ROS1 and NTRK fusion-positive
cancers.[13] Preclinical studies confirmed significant CNS penetration across multiple species.
Entrectinib is a weak substrate for the P-glycoprotein (P-gp) efflux pump, unlike other inhibitors
such as crizotinib, which contributes to its enhanced CNS exposure.[14]
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Species Brain-to-Blood Ratio
Mouse 0.4[15][16]

Rat 0.6 - 1.0[15][16]

Dog 1.4 - 2.2[15][16]

Table 2: Preclinical CNS Penetration of

Entrectinib.

In Vivo Antitumor Activity

Oral administration of Entrectinib led to significant tumor regression in various mouse xenograft
and transgenic models harboring TRKA, ROS1, or ALK fusions.

TRKA-driven Model: In mice bearing KM12 colorectal carcinoma xenografts (TPM3-TRKA
fusion), oral Entrectinib at 30 and 60 mg/kg twice daily resulted in potent tumor growth
inhibition.[3]

ROS1-driven Model: In a Ba/F3-TEL-ROS1 xenograft model, Entrectinib at 60 mg/kg twice
daily led to significant tumor growth inhibition.[17]

ALK-driven Models: Entrectinib induced complete tumor regression in Karpas-299 and SR-
786 anaplastic large-cell ymphoma xenografts.[3][18] In a transgenic mouse model of NPM-
ALK-driven lymphoma, treatment resulted in the regression of thymic tumor masses.[3][19]

Intracranial Model: In a mouse model with intracranial NCI-H2228 (EML4-ALK) lung cancer
metastases, Entrectinib treatment provided a significant survival benefit compared to the
control group (57 vs. 34 days).[15][16]

Clinical Development

The clinical efficacy and safety of Entrectinib were established through an integrated analysis
of three key multicenter, open-label trials: ALKA-372-001 (Phase I), STARTRK-1 (Phase I), and
STARTRK-2 (Phase Il basket trial).[20][21][22]

Caption: Generalized Clinical Trial Workflow for Entrectinib Studies.
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Efficacy in NTRK Fusion-Positive Solid Tumors

The primary efficacy analysis for the tumor-agnostic indication was based on an integrated
dataset of patients with NTRK fusion-positive solid tumors.

. . Integrated Analysis (n=54) Updated Analysis (n=121)
Efficacy Endpoint

[6] [23]
Objective Response Rate
57% (95% ClI: 43, 71) 61.2%
(ORR)
- Complete Response (CR) - 15.7%
- Partial Response (PR) - 45.5%
Duration of Response (DoR) 68% = 6 months Median: 20.0 months

45% > 12 months

Progression-Free Survival
(PES)

Median: 13.8 months

Intracranial ORR (Measurable

. 63.6% (n=11)
CNS Disease)

Table 3: Clinical Efficacy in
NTRK Fusion-Positive Solid

Tumors.

Responses were observed across 10 different tumor types, including sarcoma, NSCLC,
mammary analogue secretory carcinoma (MASC), breast, thyroid, and colorectal cancer.[6]

Efficacy in ROS1-Positive Non-Small Cell Lung Cancer
(NSCLC)

The efficacy in ROS1-rearranged NSCLC was evaluated in a dedicated cohort from the
integrated trials.
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. . Integrated Analysis (n=51) Updated Analysis (n=168)
Efficacy Endpoint

[6] [13]
Objective Response Rate
78% (95% CI: 65, 89) 68% (95% CI: 60.2, 74.8)
(ORR)
- Complete Response (CR) - 13%
Duration of Response (DoR) 55% = 12 months Median: 20.5 months

Progression-Free Survival )
Median: 15.7 months

(PFS)

Overall Survival (OS) - Median: 47.8 months

Intracranial ORR (Baseline 79.2% (Measurable CNS
_ 55% (n=20)[24] _

CNS Disease) Disease)[20]

Table 4: Clinical Efficacy in
ROS1-Positive NSCLC.

Safety and Tolerability

Across clinical trials, Entrectinib was generally well-tolerated. The most common adverse
events were Grade 1 or 2 and were reversible with dose modification or interruption.[25] The
most frequently reported treatment-related adverse events included dysgeusia (taste
disturbances), fatigue, dizziness, constipation, weight gain, and paresthesias.[13][25]

Experimental Protocols
Preclinical: In Vitro Kinase Inhibition Assay

Protocol adapted from Ardini E, et al. Mol Cancer Ther. 2016.[3][8][17]
e Enzyme Source: Recombinant human kinase domains (e.g., ALK, ROS1, TRKA) were used.

o Assay Principle: Kinase activity was measured using a time-resolved fluorescence
resonance energy transfer (TR-FRET) assay. This assay measures the phosphorylation of a
biotinylated peptide substrate by the kinase.

e Procedure:
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o Kinase, substrate, and ATP were incubated in a reaction buffer (e.g., 50 mM HEPES, pH
7.5, 10 mM MgClz, 1 mM EGTA, 0.01% Tween-20).

o Entrectinib was added at various concentrations (e.g., 10-point, 3-fold serial dilutions) to
determine the dose-response relationship.

o The reaction was initiated by the addition of ATP and incubated at room temperature.
o The reaction was stopped by adding EDTA.

o A detection mix containing a europium-labeled anti-phosphotyrosine antibody and
streptavidin-allophycocyanin (SA-APC) was added.

o After incubation, the TR-FRET signal was read on a suitable plate reader.

o Data Analysis: The concentration of Entrectinib required to inhibit 50% of the kinase activity
(ICs0) was calculated using non-linear regression analysis.

Preclinical: In Vivo Xenograft Tumor Model

Protocol adapted from Ardini E, et al. Mol Cancer Ther. 2016.[3][8][17]

Animal Model: Female athymic nude mice (e.g., CD-1 nu/nu), 4-6 weeks old.

e Cell Implantation: Human tumor cells (e.g., 5-10 x 10° KM12 or Karpas-299 cells) suspended
in a solution like Matrigel were injected subcutaneously into the flank of each mouse.

o Tumor Growth and Staging: Tumors were allowed to grow to a predetermined size (e.g., 100-
200 mm?). Tumor volume was calculated using the formula: (length x width?) / 2.

o Treatment Administration: Once tumors reached the target size, mice were randomized into
control and treatment groups.

o Vehicle Control: Administered orally (p.o.) on the same schedule as the drug (e.g., 0.5%
methylcellulose).

o Entrectinib: Administered orally, typically twice daily (BID), at specified doses (e.g., 15, 30,
or 60 mg/kg) for a defined period (e.g., 10-21 consecutive days).
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e Monitoring and Endpoints:
o Tumor volumes and body weights were measured 2-3 times per week.
o The primary endpoint was tumor growth inhibition (TGI).

o Animals were euthanized when tumors reached a maximum size or at the end of the study
period. For mechanism-of-action studies, tumors were collected at specific time points
post-dosing for pharmacodynamic analysis (e.g., Western blot).[17]

Clinical: STARTRK-2 Trial Protocol (Simplified)

Protocol based on NCT02568267 and associated publications.[1][15][26]
o Study Design: An open-label, multicenter, global, Phase Il basket study.

o Patient Population: Patients with locally advanced or metastatic solid tumors confirmed to
harbor an NTRK1/2/3, ROS1, or ALK gene fusion. Patients were required to have an ECOG
performance status of 0-2. Prior treatment with inhibitors targeting these specific kinases
was generally not allowed.[1][24]

e Screening and Enrollment:

o Gene fusions were identified by local or central laboratory testing using nucleic acid-based
methods (e.g., NGS, FISH, or PCR).

o Baseline tumor assessments, including brain imaging (MRI or CT), were performed within
30 days before the first dose.[5][16]

o Treatment: Entrectinib was administered orally at a dose of 600 mg once daily in continuous
4-week cycles.[15] Treatment continued until disease progression or unacceptable toxicity.

e Tumor Response Evaluation:

o Tumor assessments were performed at the end of Cycle 1, then every 8 weeks thereafter,
and at the end of treatment.[5]
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o Response was evaluated by both the investigator and a Blinded Independent Central
Review (BICR) according to the Response Evaluation Criteria in Solid Tumors version 1.1
(RECIST 1.1).[12][16]

e Endpoints:

o Primary: Objective Response Rate (ORR) and Duration of Response (DoR).

o Secondary: Progression-Free Survival (PFS), Overall Survival (OS), intracranial efficacy
(e.g., intracranial ORR), and safety.[16]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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